molecular formula C19H14F2N2O3 B2629814 N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-77-7

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No.: B2629814
CAS No.: 868678-77-7
M. Wt: 356.329
InChI Key: IMHTWEHMLLCRMA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14F2N2O3 and its molecular weight is 356.329. The purity is usually 95%.
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Scientific Research Applications

  • Met Kinase Inhibition and Cancer Treatment :

    • Compounds similar to the queried chemical have been identified as potent and selective Met kinase inhibitors. These inhibitors, like the one described by Schroeder et al. (2009), have shown promising results in treating Met-dependent tumors, including complete tumor stasis in certain gastric carcinoma models (Schroeder et al., 2009).
  • Antimicrobial and Antitubercular Activities :

    • Derivatives of structurally similar compounds have been designed and synthesized with confirmed antitubercular and antibacterial activities. For instance, Bodige et al. (2019) reported that some synthesized compounds showed potent anti-TB activity in comparison with reference drugs (Bodige et al., 2019).
    • Ahsan et al. (2016) synthesized a series of semicarbazone derivatives and found certain compounds to exhibit significant antimicrobial activity, notably against bacterial and fungal strains (Ahsan et al., 2016).
  • Chemical Synthesis and Characterization :

    • Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound structurally similar to the queried chemical, indicating the potential for efficient synthesis and characterization of such complex molecules (Zhou et al., 2021).
  • Structural Analysis and Physical Chemistry :

    • Investigations into the crystal structures of related compounds, as detailed by Wilson & Munro (2010) and Köysal et al. (2005), have provided insights into unconventional hydrogen bonding, π-stacking, and other molecular interactions. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Wilson & Munro, 2010); (Köysal et al., 2005).
  • Potential Radiotracer Applications :

    • Katoch-Rouse & Horti (2003) demonstrated the synthesis of compounds that could potentially be used as radiotracers for studying cannabinoid receptors in the brain, highlighting the diverse applications of these chemicals in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-15-8-2-1-6-13(15)12-26-23-11-5-7-14(19(23)25)18(24)22-17-10-4-3-9-16(17)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHTWEHMLLCRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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